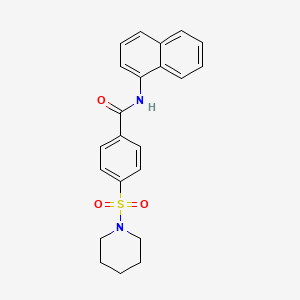

N-(naphthalen-1-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-22(23-21-10-6-8-17-7-2-3-9-20(17)21)18-11-13-19(14-12-18)28(26,27)24-15-4-1-5-16-24/h2-3,6-14H,1,4-5,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTBZYKIZMFJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Benzamide Derivatives with Heterocyclic Linkers

(a) N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3k)

- Structure : Incorporates a thiophen-3-yl group at the benzamide 4-position and a piperazine-ethoxy-ethyl linker.

- Synthesis : Prepared via substitution of 1-(2-chlorophenyl)piperazine with 1-(naphthalen-1-yl)piperazine, yielding 34% after dual chromatography .

- Activity : Acts as a D3 receptor ligand, with NMR data (δ 8.21 ppm aromatic protons) confirming structural integrity .

(b) N-(4-(4-(naphthalen-1-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9g)

- Structure : Replaces piperazine with a diazepane ring and uses a butyl linker.

- Synthesis : Achieved 57% yield via substitution of 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane with 1-(naphthalen-1-yl)-1,4-diazepane .

- Activity : Also targets D3 receptors, with distinct NMR shifts (δ 7.77–7.72 ppm) due to the diazepane moiety .

Enzyme Inhibitors: Transglutaminase 2 (TG2) Targets

(a) BJJF078 (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl)benzamide)

- Structure: Adds acryloylamino and dimethoxy groups to the piperidine-sulfonyl-naphthalene scaffold.

- Activity: Potent TG2 inhibitor (IC₅₀ < 1 µM) with enhanced solubility due to the acryloylamino group .

(b) N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (28)

- Structure: Lacks the dimethoxy groups of BJJF078 but retains the acryloylamino-piperidine-sulfonyl motif.

- Synthesis: Yielded 30% via chloroform/methanol/water chromatography; molecular weight 463.55 g/mol .

Key Difference : BJJF078’s dimethoxy groups may improve target specificity, while compound 28’s simpler structure offers synthetic advantages .

NF-κB Activators: Aminothiazole-Benzamide Hybrids

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

- Structure : Replaces naphthalene with a 2,5-dimethylphenyl-thiazole group.

- Activity : Enhances NF-κB signaling via TLR pathways, demonstrating scaffold versatility .

Key Difference : The thiazole ring introduces planar rigidity, contrasting with the naphthalene’s hydrophobicity .

Critical Analysis of Structural Impact on Activity

- Piperidine vs. Piperazine/Diazepane : Piperazine and diazepane linkers improve solubility and binding kinetics for receptor ligands, whereas piperidine-sulfonyl groups enhance enzyme inhibition .

- Naphthalene vs.

- Synthetic Yields : Longer linkers (e.g., butyl in 9g) improve yields compared to ethoxy-ethyl chains (3k), likely due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.